molecular formula C14H22N4O3 B1484239 tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate CAS No. 2206264-86-8

tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate

Cat. No.: B1484239
CAS No.: 2206264-86-8
M. Wt: 294.35 g/mol
InChI Key: XDTHGJGAZUSQGB-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate typically involves the following steps:

  • Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through a cyclization reaction involving hydrazine and a β-diketone.

  • Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with piperazine.

  • Esterification: The final step involves esterification with tert-butyl chloroformate to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkylated or aminated derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives: Other piperazine derivatives with similar structures and biological activities.

  • Pyridazinyl compounds: Compounds containing the pyridazinyl core with varying substituents.

Uniqueness: Tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture makes it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-7-5-17(6-8-18)11-9-12(19)16(4)15-10-11/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTHGJGAZUSQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate

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